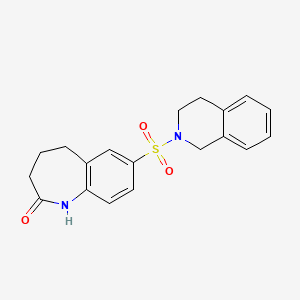![molecular formula C16H20FN5OS B7456161 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B7456161.png)
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring, a fluorophenyl group, and a thiadiazole moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 4-fluorophenylpiperazine with an appropriate acyl chloride under basic conditions to form the amide bond. The thiadiazole ring can be introduced through cyclization reactions involving hydrazine and carboxylic acids or their derivatives.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents and solvents. The process would be optimized for efficiency, yield, and purity, often involving continuous flow chemistry to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: : The piperazine ring can be reduced to form piperazine derivatives.
Substitution: : The amide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Fluorobenzene derivatives.
Reduction: : Piperazine derivatives.
Substitution: : Amide derivatives with different substituents.
Scientific Research Applications
Chemistry: : Used as a building block in organic synthesis.
Biology: : Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the thiadiazole ring. Similar compounds include:
4-(4-fluorophenyl)piperazine derivatives: : These compounds share the piperazine ring and fluorophenyl group but may have different substituents or functional groups.
Thiadiazole derivatives: : Compounds containing the thiadiazole ring but lacking the piperazine or fluorophenyl groups.
These similar compounds may have different biological activities and applications, highlighting the uniqueness of 2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN5OS/c1-11(15(23)18-16-20-19-12(2)24-16)21-7-9-22(10-8-21)14-5-3-13(17)4-6-14/h3-6,11H,7-10H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXBABAVGJRCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
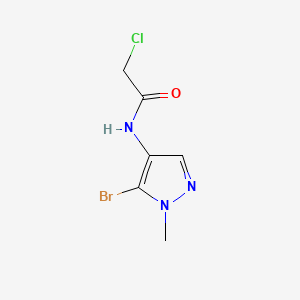
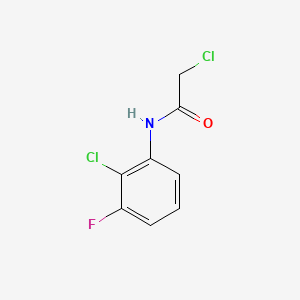
![3-{5h,6h,7h,8h-Imidazo[1,2-a]pyrazin-3-yl}propanoic acid dihydrochloride](/img/structure/B7456109.png)
![ethyl 3-{[N-(cyclohexylcarbonyl)phenylalanyl]amino}benzoate](/img/structure/B7456115.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B7456129.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-benzimidazole](/img/structure/B7456136.png)
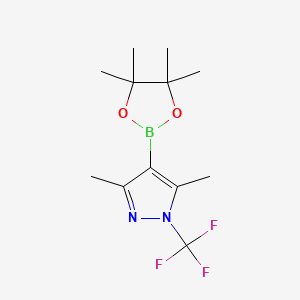
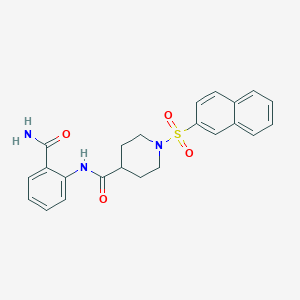
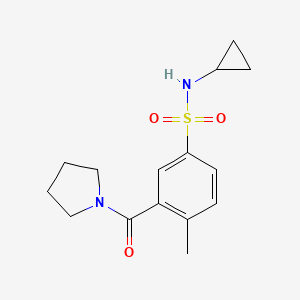
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7456151.png)
![N-[4-(5-methyl-1H-benzimidazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B7456169.png)
![2-[[5-benzyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(ethylcarbamoyl)propanamide](/img/structure/B7456172.png)
